3,5-Dihydroxybenzaldehyde-13C6
Description
3,5-Dihydroxybenzaldehyde-¹³C₆ is a carbon-13 isotopically labeled derivative of 3,5-dihydroxybenzaldehyde, a benzaldehyde analogue with hydroxyl groups at the 3 and 5 positions. The incorporation of six ¹³C isotopes increases its molecular weight by 6 atomic mass units compared to the non-labeled compound (C₇H₆O₃ → ¹³C₆C₁H₆O₃; molecular weight ~144.12 g/mol vs. 138.12 g/mol). This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based tracer studies, particularly in metabolic pathway analysis and pharmacokinetic research .
The compound’s dihydroxy substitution pattern confers strong hydrogen-bonding capacity and acidity (pKa ~8–10 for phenolic hydroxyls), making it reactive in condensation and nucleophilic addition reactions. Applications include its use as a precursor in synthesizing heterocyclic compounds, pharmaceuticals, and as a stable isotope tracer in biochemical assays .
Properties
Molecular Formula |
C¹³C₆H₆O₃ |
|---|---|
Molecular Weight |
144.08 |
Synonyms |
α-Resorcylaldehyde-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3,5-Dihydroxybenzaldehyde-¹³C₆ and Analogues
Comparative Analysis
Reactivity and Acidity
- 3,5-Dihydroxybenzaldehyde-¹³C₆: The hydroxyl groups at positions 3 and 5 enhance acidity (pKa ~9–10) and solubility in polar solvents (e.g., water, DMSO). The aldehyde group is highly reactive in Knoevenagel condensations, forming heterocycles like thiazolo-pyrimidines (as seen in , where benzaldehyde derivatives participate in cyclization reactions) .
- 3,5-Dimethoxybenzaldehyde-¹³C₆ : Methoxy groups reduce acidity (pKa ~13–14) and solubility in water but improve lipophilicity (logP ~1.5 vs. ~0.8 for dihydroxy). The electron-donating methoxy groups stabilize the aldehyde against oxidation .
- 4-Hydroxy-3,5-dimethoxybenzaldehyde : The 4-hydroxyl group increases acidity (pKa ~8) compared to methoxy-substituted derivatives, enabling selective etherification or glycosylation reactions .
Spectroscopic Properties
- ¹³C NMR : 3,5-Dihydroxybenzaldehyde-¹³C₆ exhibits distinct ¹³C signals at ~98–117 ppm (aromatic carbons) and ~165–171 ppm (carbonyl), with isotopic enrichment improving signal resolution . In contrast, 3,5-diiodo-4-hydroxybenzaldehyde-¹³C₆ shows downfield shifts (~135–147 ppm) due to iodine’s electron-withdrawing effects .
- IR Spectroscopy : The dihydroxy derivative shows broad O–H stretches (~3,400 cm⁻¹), while methoxy analogues display sharp C–O stretches (~1,250 cm⁻¹) .
Research Findings
- : Benzaldehyde derivatives with electron-withdrawing groups (e.g., 4-cyano) yield lower-melting products (213–215°C for 11b) compared to electron-donating groups (243–246°C for 11a), highlighting substituent effects on crystallinity .
- : 4-Hydroxy-3,5-dimethoxybenzaldehyde’s purity (≥98%) and stability under acidic conditions make it a preferred intermediate in vanillin synthesis .
- : The high molar mass (379.87 g/mol) and iodine content of 3,5-diiodo-4-hydroxybenzaldehyde-¹³C₆ make it suitable for heavy-atom derivatization in X-ray crystallography .
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